N-(2-methyl-5-nitrophenyl)-2-(4-propan-2-ylphenoxy)acetamide
Overview
Description
N-(2-methyl-5-nitrophenyl)-2-(4-propan-2-ylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a nitrophenyl group, a propan-2-ylphenoxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-nitrophenyl)-2-(4-propan-2-ylphenoxy)acetamide typically involves the following steps:
Nitration: The starting material, 2-methylphenol, undergoes nitration to introduce a nitro group at the 5-position, yielding 2-methyl-5-nitrophenol.
Etherification: 2-methyl-5-nitrophenol is then reacted with 4-propan-2-ylphenol in the presence of a suitable base (e.g., potassium carbonate) and a phase transfer catalyst to form 2-(4-propan-2-ylphenoxy)-5-nitro-2-methylphenol.
Acetylation: The final step involves the acetylation of 2-(4-propan-2-ylphenoxy)-5-nitro-2-methylphenol with acetic anhydride to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-5-nitrophenyl)-2-(4-propan-2-ylphenoxy)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols, suitable solvents like dichloromethane.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: N-(2-amino-5-methylphenyl)-2-(4-propan-2-ylphenoxy)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Oxidation: N-(2-methyl-5-nitrophenyl)-2-(4-propan-2-ylphenoxy)acetic acid.
Scientific Research Applications
N-(2-methyl-5-nitrophenyl)-2-(4-propan-2-ylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methyl-5-nitrophenyl)-2-(4-propan-2-ylphenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the acetamide moiety can form hydrogen bonds with target proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-5-nitrophenyl)-2-(4-methylphenoxy)acetamide: Similar structure but with a methyl group instead of a propan-2-yl group.
N-(2-methyl-5-nitrophenyl)-2-(4-ethylphenoxy)acetamide: Similar structure but with an ethyl group instead of a propan-2-yl group.
N-(2-methyl-5-nitrophenyl)-2-(4-tert-butylphenoxy)acetamide: Similar structure but with a tert-butyl group instead of a propan-2-yl group.
Uniqueness
N-(2-methyl-5-nitrophenyl)-2-(4-propan-2-ylphenoxy)acetamide is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-2-(4-propan-2-ylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-12(2)14-5-8-16(9-6-14)24-11-18(21)19-17-10-15(20(22)23)7-4-13(17)3/h4-10,12H,11H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEXPUVSHJEXBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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